![molecular formula C20H25N5O2 B2380717 4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 1797289-14-5](/img/structure/B2380717.png)
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide, also known as CPPC, is a small molecule compound that has been widely researched for its potential therapeutic applications. CPPC belongs to the class of piperazine carboxamide derivatives and is known to exhibit a wide range of pharmacological activities.
Applications De Recherche Scientifique
Anticancer Research
A study by Parveen et al. (2017) explored compounds including piperazine derivatives for their potential in anticancer research. The synthesized compounds demonstrated significant anti-proliferative activities against breast cancer and kidney cells, indicating the relevance of such compounds in cancer research (Parveen et al., 2017).
Pharmacological Properties
Mattioda et al. (1975) synthesized a series of piperazinopyrimidines, demonstrating diverse pharmacological profiles including antiemetic and analgesic properties. This implies the potential of these compounds in various pharmacological applications (Mattioda et al., 1975).
HIV Treatment Research
Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidines as inhibitors for HIV-1 reverse transcriptase. Their research highlighted the potency of these compounds against resistant mutant viruses, suggesting their significance in HIV treatment research (Tang et al., 2010).
Antipsychotic Agent Development
Norman et al. (1996) evaluated heterocyclic analogues of piperazine derivatives as potential antipsychotic agents. Their findings indicate the potential application of these compounds in the development of new antipsychotic drugs (Norman et al., 1996).
Soluble Epoxide Hydrolase Inhibitors
Thalji et al. (2013) discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are critical for studying various disease models. This signifies their role in the development of therapeutic compounds (Thalji et al., 2013).
Vasodilator Research
McCall et al. (1983) synthesized heterocyclic O-sulfates, including piperidinylpyrimidine derivatives, exhibiting hypotensive and vasodilatory effects. This suggests their application in cardiovascular research (McCall et al., 1983).
CGRP Receptor Inhibitor Development
Cann et al. (2012) focused on the synthesis of a CGRP receptor antagonist, indicating the potential of piperazine derivatives in developing treatments for conditions related to the calcitonin gene-related peptide (Cann et al., 2012).
Serotonin Receptor Imaging
Choi et al. (2015) evaluated piperazine derivatives for imaging serotonin 1A receptors in humans, highlighting their application in neuroimaging and psychiatric research (Choi et al., 2015).
Propriétés
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20(21-8-13-27-17-4-2-1-3-5-17)25-11-9-24(10-12-25)19-14-18(16-6-7-16)22-15-23-19/h1-5,14-16H,6-13H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMLAAFTUWCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.